UDP-3-O-acyl-GlcNAc

Description

Structure

2D Structure

Properties

IUPAC Name |

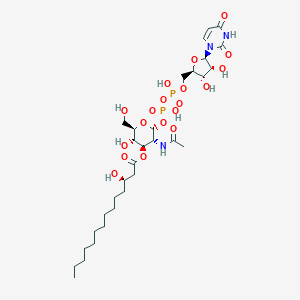

[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (3R)-3-hydroxytetradecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53N3O19P2/c1-3-4-5-6-7-8-9-10-11-12-19(37)15-23(39)51-28-24(32-18(2)36)30(50-20(16-35)26(28)41)52-55(46,47)53-54(44,45)48-17-21-25(40)27(42)29(49-21)34-14-13-22(38)33-31(34)43/h13-14,19-21,24-30,35,37,40-42H,3-12,15-17H2,1-2H3,(H,32,36)(H,44,45)(H,46,47)(H,33,38,43)/t19-,20-,21-,24-,25-,26-,27-,28-,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSJGZGYQDNRRX-MPLCHSTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53N3O19P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701102965 |

Source

|

| Record name | UDP-3-O-[(3R)-3-hydroxymyristoyl]-N-acetyl-alpha-D-glucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701102965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

833.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108636-29-9 |

Source

|

| Record name | Uridine 5′-(trihydrogen diphosphate), P′-[2-(acetylamino)-2-deoxy-3-O-[(3R)-3-hydroxy-1-oxotetradecyl]-α-D-glucopyranosyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108636-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Udp-3-O-(3-hydroxymyristoyl)-N-acetylglucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108636299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UDP-3-O-[(3R)-3-hydroxymyristoyl]-N-acetyl-alpha-D-glucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701102965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathway of Udp 3 Hmaglc and Its Downstream Metabolites

Deacetylation of Udp-3-hmaglc by LpxC

The initial and committed step in the lipid A biosynthetic pathway involving Udp-3-hmaglc is its deacetylation, catalyzed by the enzyme LpxC.

Enzymatic Conversion to UDP-3-O-myristoylglucosamine

Udp-3-hmaglc, chemically known as UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-N-acetyl-alpha-D-glucosamine, serves as the substrate for the enzyme LpxC. LpxC (UDP-3-O-acyl-N-acetylglucosamine deacetylase) is a zinc-dependent metalloamidase that catalyzes the hydrolysis of the N-acetyl group from Udp-3-hmaglc. nih.govnih.govnih.govnih.govpnas.orgresearchgate.netbiorxiv.orgwikipedia.orgproteopedia.orgwikipedia.org This enzymatic reaction yields UDP-3-O-myristoylglucosamine (also known as UDP-3-O-[(3R)-3-hydroxymyristoyl]-alpha-D-glucosamine) and acetate (B1210297). nih.govnih.govwikipedia.orgproteopedia.orguniprot.orgmedchemexpress.com

This deacetylation is recognized as the first committed and irreversible step in lipid A biosynthesis. nih.govnih.govnih.govpnas.orgresearchgate.netbiorxiv.orgwikipedia.orguniprot.orgmedchemexpress.combiomolther.orguniprot.orgmicrobiologyresearch.org Research into the catalytic mechanism of LpxC has revealed that it functions via a general acid-base catalyst pair mechanism, involving specific active site residues such as Glu78 and His265, with a zinc-bound water molecule acting as the nucleophile. nih.gov

Essentiality of LpxC Activity in Lipid A Production

The activity of LpxC is indispensable for the survival and growth of Gram-negative bacteria. nih.govnih.govpnas.orgresearchgate.netbiorxiv.orgwikipedia.orgmicrobiologyresearch.orgproteopedia.org Its essentiality stems from its role in initiating the committed pathway for lipid A synthesis, a molecule vital for the integrity of the bacterial outer membrane and for mediating host-pathogen interactions. pnas.orgmedchemexpress.com

Due to its critical and conserved role across Gram-negative bacteria, and the absence of homologous enzymes in mammals, LpxC has emerged as a highly attractive target for the development of novel antibacterial agents. nih.govnih.govnih.govresearchgate.netbiorxiv.orgwikipedia.orguniprot.orgmicrobiologyresearch.org Studies have shown that even minor perturbations in LpxC activity, whether an increase or decrease, can be lethal to bacteria like E. coli. nih.govbiorxiv.org The cellular level of LpxC is tightly regulated, often through post-translational degradation by proteases such as FtsH, to ensure appropriate lipid A production. biorxiv.orguniprot.org

Subsequent Acylation by LpxD

Following the deacetylation of Udp-3-hmaglc by LpxC, the resulting intermediate undergoes further acylation, a step catalyzed by the enzyme LpxD.

N-Acylation of UDP-3-O-(3-hydroxymyristoyl)glucosamine

The enzyme UDP-3-O-(3-hydroxymyristoyl)glucosamine N-acyltransferase, known as LpxD, mediates the next crucial step in lipid A biosynthesis. biomolther.orgmicrobiologyresearch.orgproteopedia.orgmybiosource.compnas.orgnih.govuniprot.org LpxD catalyzes the N-acylation of UDP-3-O-(3-hydroxymyristoyl)glucosamine, which is the product of the LpxC-catalyzed reaction. biomolther.orgproteopedia.orgmybiosource.compnas.orgnih.govuniprot.org The acyl donor for this reaction is typically 3-hydroxytetradecanoyl-acyl carrier protein (ACP), or 3-hydroxymyristoyl-ACP, which transfers a second fatty acyl chain to the newly generated amine group. microbiologyresearch.orgmybiosource.compnas.orgnih.govuniprot.org

Structural studies of LpxD reveal that it is a homotrimer, with each subunit comprising an N-terminal uridine-binding domain, a core lipid-binding domain, and a C-terminal helical extension. proteopedia.orgpnas.orgnih.gov The enzyme exhibits substrate selectivity; for instance, Escherichia coli LpxD preferentially utilizes R-3-hydroxymyristoyl-ACP as the acyl donor. microbiologyresearch.orgnih.gov

Formation of UDP-2,3-diacylglucosamine

The N-acylation reaction catalyzed by LpxD results in the formation of UDP-2,3-diacylglucosamine. nih.govbiomolther.orgmicrobiologyresearch.orgnih.gov This compound, UDP-2,3-bis[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine, represents a key diacylated intermediate in the lipid A biosynthetic pathway, setting the stage for subsequent modifications.

Downstream Processing in Lipid A Biosynthesis

The formation of UDP-2,3-diacylglucosamine marks a significant point in the lipid A biosynthetic pathway, which then proceeds through several additional enzymatic steps to yield the mature lipid A molecule. These subsequent steps occur in the cytoplasm and involve a series of soluble enzymes. biomolther.orgnih.gov

One of the next critical steps involves the hydrolysis of the pyrophosphate bond of UDP-2,3-diacylglucosamine. This reaction is catalyzed by either LpxH (UDP-2,3-diacylglucosamine hydrolase) or LpxI (an alternative UDP-2,3-diacylglucosamine pyrophosphatase), depending on the bacterial species. biomolther.orgmicrobiologyresearch.orguniprot.orgnih.govuniprot.org This hydrolysis yields 2,3-diacylglucosamine 1-phosphate, commonly known as lipid X, and UMP. biomolther.orgmicrobiologyresearch.orguniprot.orgnih.govuniprot.org

Following the formation of lipid X, the enzyme LpxB, a disaccharide synthase, condenses one molecule of UDP-2,3-diacylglucosamine with one molecule of lipid X to form the lipid A disaccharide. biomolther.orgmicrobiologyresearch.org Further modifications, such as phosphorylation at the 4'-position of the tetra-acylated monophosphorylated intermediate, are catalyzed by enzymes like the integral inner membrane kinase LpxK, requiring ATP hydrolysis. microbiologyresearch.org These sequential enzymatic reactions ultimately lead to the complete assembly of lipid A, which is then transported to the outer membrane to anchor the lipopolysaccharide. pnas.orgbiomolther.orgmicrobiologyresearch.orgnih.gov

Interconnections and Branch Points with Other Metabolic Pathways (e.g., Peptidoglycan Biosynthesis)

The biosynthesis of Udp-3-hmaglc is intricately connected with other vital metabolic pathways within bacterial cells, particularly peptidoglycan biosynthesis, through their shared precursor, UDP-GlcNAc. This shared precursor represents a significant branch point in bacterial metabolism.

Shared Precursor: UDP-GlcNAc : UDP-GlcNAc is a central molecule utilized in both peptidoglycan and LPS (Lipid A) biosynthesis pathways. The initial synthesis of UDP-GlcNAc occurs in the cytoplasm from fructose-6-phosphate (B1210287) via the hexosamine biosynthesis pathway.

Divergence to Lipid A Biosynthesis : From UDP-GlcNAc, the pathway leading to Udp-3-hmaglc and subsequently Lipid A involves the enzyme LpxA, which initiates the acylation of UDP-GlcNAc nih.govnih.gov. This step commits the UDP-GlcNAc molecule towards the synthesis of the Lipid A component of the outer membrane.

Divergence to Peptidoglycan Biosynthesis : Concurrently, UDP-GlcNAc serves as the starting point for peptidoglycan synthesis. In this pathway, UDP-GlcNAc is converted to UDP-N-acetylmuramic acid (UDP-MurNAc) (PubChem CID: 24772978, C01050) by the sequential action of MurA and MurB enzymes. UDP-MurNAc then undergoes successive additions of amino acids to form UDP-MurNAc-pentapeptide (PubChem CID: 5489954, 25200511, 46173756), the crucial building block for the peptidoglycan layer of the bacterial cell wall.

This metabolic intersection highlights a critical regulatory point where the cell must balance the production of two essential cell envelope components. The availability and flux of UDP-GlcNAc are tightly regulated to ensure the proper synthesis of both peptidoglycan, which provides structural integrity, and LPS, which forms the outer barrier and mediates host interactions.

Variations in Udp-3-hmaglc Pathway Across Bacterial Species (e.g., UDP-GlcNAc3N Formation)

While the core Lipid A biosynthetic pathway involving Udp-3-hmaglc is conserved in many Gram-negative bacteria, significant variations exist across different species, particularly concerning the initial sugar nucleotide precursors and the subsequent acylation patterns. One notable variation involves the formation of UDP-GlcNAc3N.

UDP-GlcNAc3N Formation : In certain Gram-negative bacteria, such as Leptospira interrogans and Acidithiobacillus ferroxidans, an alternative precursor, UDP-2-acetamido-3-amino-2,3-dideoxy-alpha-D-glucopyranose (UDP-GlcNAc3N), is synthesized nih.govnih.gov. This compound differs from UDP-GlcNAc by the replacement of the 3-hydroxyl group with an amine group.

Enzymatic Conversion : The synthesis of UDP-GlcNAc3N from UDP-GlcNAc is achieved through the sequential action of two enzymes: a dehydrogenase (GnnA) and a transaminase (GnnB) nih.govnih.gov. These enzymes are not present in model organisms like Escherichia coli, indicating a species-specific metabolic adaptation nih.govnih.gov.

Impact on Acylation and Lipid A Structure : The presence of UDP-GlcNAc3N leads to distinct Lipid A structures. For instance, LpxA from L. interrogans exhibits remarkable selectivity, acylating UDP-GlcNAc3N but not UDP-GlcNAc nih.govnih.gov. This selectivity results in Lipid A molecules containing four N-linked hydroxyacyl chains, a departure from the typical O-linked acylation patterns observed when UDP-GlcNAc is the substrate nih.gov. In contrast, E. coli LpxA can utilize both UDP-GlcNAc and UDP-GlcNAc3N in vitro, but since UDP-GlcNAc3N is not naturally available in E. coli, it does not produce such variants nih.gov. Acidithiobacillus ferroxidans LpxA can utilize both substrates, leading to mixed Lipid A populations nih.gov.

These variations in the early steps of Lipid A biosynthesis, particularly the formation and utilization of UDP-GlcNAc3N, highlight the diverse strategies employed by different bacterial species to construct their cell envelopes. Such distinctions can have implications for bacterial virulence, host immune evasion, and the development of species-specific antimicrobial agents.

Enzymology and Reaction Mechanisms Involving Udp 3 Hmaglc

Mechanistic Insights into LpxC (UDP-3-O-acyl-N-acetylglucosamine deacetylase)

LpxC catalyzes the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, yielding Udp-3-hmaglc and acetate (B1210297). This enzymatic reaction represents the committed step in lipid A biosynthesis. researchgate.netnih.govnih.govacs.orgmybiosource.com

LpxC is characterized as a zinc-dependent metalloamidase, signifying its reliance on a single catalytic zinc ion for its enzymatic activity. researchgate.netnih.govnih.govpnas.orgduke.edumdpi.comebi.ac.ukwikipedia.orgnih.gov The zinc ion in LpxC's active site is typically coordinated by specific amino acid residues, such as His79, His238, and Asp242 (in Aquifex aeolicus LpxC), along with water molecules. nih.govduke.edunih.gov The coordination geometry around the zinc can vary between tetrahedral and pentacoordinate (square pyramidal), influenced by the binding of ligands. nih.govduke.edunih.gov

The catalytic mechanism of LpxC proceeds via a general acid-base catalysis. nih.govduke.edu Glutamate 78 (Glu78, or Glu73 in Aquifex aeolicus LpxC) functions as a crucial catalytic general base. nih.govnih.govpnas.orgduke.edurcsb.orgresearchgate.netresearchgate.net Histidine 265 (His265) is another significant active site residue, proposed to either stabilize the oxyanion intermediate and later donate a proton to the terminal amine, or act as a general acid to protonate the leaving amino group. nih.govnih.govpnas.orgduke.edurcsb.orgresearchgate.net Some research indicates that Glu78 and His265 collectively function as a general acid-base pair. nih.govrcsb.orgresearchgate.netresearchgate.net Threonine 191 (T191) may also contribute to the stabilization of the oxyanion intermediate. duke.edunih.gov

A key aspect of LpxC's mechanism involves a zinc-bound water molecule acting as the nucleophile. The catalytic zinc ion serves to polarize this water molecule, thereby activating it. nih.govnih.govpnas.orgduke.edurcsb.orgresearchgate.net This activated water, with assistance from Glu78 acting as a general base, initiates a nucleophilic attack on the scissile amide linkage of the substrate. nih.govnih.govpnas.orgduke.edurcsb.orgresearchgate.net Following this attack, the zinc ion plays a vital role in stabilizing the transient oxyanion intermediate and the transition states. pnas.orgresearchgate.net

LpxC exhibits a distinctive 'β-α-α-β sandwich' structural fold. nih.govduke.eduebi.ac.ukwikipedia.org A prominent feature of its active site is a hydrophobic tunnel. This tunnel is specifically designed to accommodate the acyl chain of the substrate, particularly the 3-O-fatty acid substituent, such as the 3-O-(R-3-hydroxymyristoyl) group. nih.govpnas.orgduke.eduebi.ac.ukwikipedia.orgnih.govnih.govresearchgate.net The presence and architecture of this hydrophobic tunnel are critical determinants of LpxC's substrate specificity, ensuring efficient binding and catalysis of compounds with appropriately positioned 3-O-fatty acid substituents. pnas.orgebi.ac.ukwikipedia.orgnih.gov Furthermore, the UDP moiety of the product significantly contributes to the enzyme's recognition process. nih.gov

Mechanistic Insights into LpxD (UDP-3-O-(3-hydroxymyristoyl)glucosamine N-acyltransferase)

LpxD catalyzes the N-acylation of Udp-3-hmaglc, using a (3R)-3-hydroxyacyl-[acyl-carrier protein] (e.g., R-3-OHC14-ACP) as the acyl donor. pnas.orgacs.orgresearchgate.netebi.ac.ukqmul.ac.uk This reaction is the third step in the lipid A biosynthesis pathway, resulting in the formation of UDP-2,3-bis(3-hydroxyacyl)glucosamine (UDP-2,3-diacylglucosamine). acs.orgebi.ac.ukqmul.ac.uk

LpxD functions as a homotrimer. pnas.orgresearchgate.net Its catalytic mechanism involves the binding of two substrates: Udp-3-hmaglc and an acyl-ACP thioester. pnas.orgacs.org Kinetic studies suggest a compulsory ordered mechanism, where the acyl-ACP binds to the enzyme prior to Udp-3-hmaglc. acs.org The enzyme's catalytic center is strategically positioned at the interface of two adjacent subunits. pnas.org Key histidine residues, such as His-247 and His-284 in Chlamydia trachomatis LpxD, and His239 in E. coli LpxD, contribute significantly to the catalytic process. pnas.orgacs.org The acyl transfer proceeds through a nucleophilic attack by the amine group of the glucosamine (B1671600) moiety of Udp-3-hmaglc on the carbonyl carbon of the acyl carrier protein thioester conjugate. pnas.org Additionally, a phenylalanine residue (e.g., Phe43 in C. trachomatis LpxD or Phe41 in E. coli LpxD) plays a role in substrate binding through aromatic stacking interactions with the uracil (B121893) moiety of the bound UDP. acs.org

Substrate Preferences and Acyl Chain Selectivity

Enzymes interacting with Udp-3-hmaglc exhibit specific substrate preferences and acyl chain selectivity.

LpxA : This enzyme demonstrates high selectivity for R-3-hydroxymyristate (a 14-carbon acyl chain) as the acyl donor. pnas.orgnih.govresearchgate.netscienceopen.com Structural studies of Escherichia coli LpxA in complex with its products, including UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc, have elucidated how the enzyme specifically selects for 14-carbon R-3-hydroxyacyl chains. nih.gov LpxA shows minimal activity towards the S-enantiomer, coenzyme A adducts of β-hydroxymyristate, or acyl chain acceptors with more than 3 carbons at the 2-amine of glucosamine. scienceopen.com

LpxC : The physiological substrate for LpxC is Udp-3-hmaglc. Comparative studies have shown that the presence of the ester-linked R-3-hydroxymyristoyl chain in Udp-3-hmaglc significantly enhances the catalytic efficiency (kcat/KM) of LpxC by approximately 5 × 10⁶-fold compared to UDP-GlcNAc, which LpxC has poor activity towards. acs.orgacs.orgscienceopen.comnih.govacs.org This highlights the enzyme's strong preference for the acylated form of the substrate.

LpxD : While LpxD acts on the deacetylated product of LpxC, its acyl chain selectivity is also notable. Escherichia coli LpxD preferentially uses (3R)-3-hydroxytetradecanoyl-ACP as the acyl donor over (3R)-3-hydroxyhexadecanoyl-ACP in vitro. uniprot.org Specifically, wild-type E. coli LpxD shows a 3-fold preference for R,S-3-hydroxymyristoyl-ACP over R,S-3-hydroxypalmitoyl-ACP. nih.gov

Enzyme Kinetics of Key Enzymes

Enzyme kinetics studies provide quantitative insights into the efficiency and characteristics of enzymes involved in Udp-3-hmaglc metabolism.

Michaelis-Menten kinetics describe the relationship between reaction rate and substrate concentration, yielding key parameters such as K_m, V_max, and k_cat. jackwestin.compatsnap.com

K_m (Michaelis constant) is the substrate concentration at which the reaction velocity is half its maximum (V_max). jackwestin.compatsnap.comlibretexts.org A lower K_m value indicates a higher affinity of the enzyme for its substrate. libretexts.orgrun.edu.nglibretexts.orgyoutube.com

V_max (maximum reaction velocity) represents the rate of reaction when the enzyme is saturated with substrate, meaning all active sites are occupied. jackwestin.compatsnap.comlibretexts.org V_max is dependent on the enzyme concentration. libretexts.org

k_cat (turnover number) is the maximum number of substrate molecules converted to product per enzyme molecule per second when the enzyme is saturated. libretexts.orglibretexts.orgyoutube.com Unlike V_max, k_cat is independent of enzyme concentration and reflects the inherent catalytic efficiency of the enzyme. libretexts.orgyoutube.com

The ratio k_cat/K_m is known as the catalytic efficiency or specificity constant, indicating how efficiently an enzyme converts a substrate into product. libretexts.orgyoutube.com The theoretical upper limit for this ratio, limited by diffusion, is approximately 10⁸ – 10¹⁰ M⁻¹s⁻¹. run.edu.nglibretexts.orgyoutube.com

While specific absolute Michaelis-Menten parameters (K_m, V_max, k_cat) for LpxC with Udp-3-hmaglc are not consistently reported in the provided search results, it is noted that the ester-linked R-3-hydroxymyristoyl chain of Udp-3-hmaglc increases the k_cat/K_m of LpxC by 5 × 10⁶-fold compared to UDP-GlcNAc. acs.orgacs.orgnih.govacs.org Furthermore, LpxC demonstrates 6-8-fold higher activity when Fe²⁺ serves as a cofactor compared to Zn²⁺-LpxC. researchgate.netresearchgate.net

For LpxD from Escherichia coli (strain K12), kinetic parameters have been determined: uniprot.org

| Parameter | Substrate | Value | Unit |

| K_m | UDP-3-O-((3R)-hydroxytetradecanoyl)-α-D-glucosamine | 2.5 | μM |

| K_m | (3R)-3-hydroxytetradecanoyl-ACP | 3.2 | μM |

| k_cat | (General) | 23 | sec⁻¹ |

Enzyme activity, including kinetic parameters, is significantly influenced by environmental factors such as pH. Each enzyme possesses an optimal pH range at which its catalytic activity is maximal. libretexts.orgrsb.org.uk Deviations from this optimum pH can disrupt the enzyme's structure by affecting the ionization states of amino acid residues in the active site and elsewhere, thereby altering its shape and effectiveness. libretexts.orgrsb.org.uk

For Escherichia coli LpxC, the pH dependence of k_cat/K_m exhibits a bell-shaped curve, indicating that at least two ionization events are critical for maximal activity. nih.govresearchgate.net Apparent pK_a values of 6.4 ± 0.1 and 9.1 ± 0.1 have been observed for E. coli LpxC. nih.gov The basic limb of this pH profile is attributed to the deprotonation of a zinc-coordinated group, such as a zinc-water molecule. nih.gov The acidic limb, conversely, is linked to the protonation of either Glu78 or His265, suggesting their roles as a general acid-base catalyst pair in the enzyme's mechanism. nih.gov

Structural Biology of Enzymes Interacting with Udp 3 Hmaglc

Crystal Structures of LpxA and Functional Implications (e.g., Left-Handed Parallel Beta Helix Fold)

UDP-N-acetylglucosamine acyltransferase (LpxA) catalyzes the first step in the biosynthesis of lipid A: the transfer of an (R)-3-hydroxymyristoyl group from an acyl carrier protein (ACP) to the 3-OH group of UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govpnas.org This reaction is reversible and thermodynamically unfavorable. pnas.org

The crystal structure of Escherichia coli LpxA reveals that the enzyme is a homotrimer. pnas.orgnih.gov A defining and unusual feature of LpxA's architecture is a domain motif known as a left-handed parallel beta helix (LβH). nih.govpnas.org This fold is generated by numerous hexapeptide repeats and results in a structure where parallel beta strands coil in a left-handed direction. nih.govpnas.org This structural feature is rare in proteins. nih.gov

The active sites of LpxA are located at the interfaces between adjacent subunits of the homotrimer. nih.govpnas.org Structural studies of E. coli LpxA in complex with its product, UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc, have been resolved at high resolution (1.74 Å). pnas.org These complex structures demonstrate that the binding of the product does not induce major conformational changes in the enzyme's LβH architecture. They provide a detailed view of how LpxA achieves its remarkable selectivity for 14-carbon R-3-hydroxyacyl chains. pnas.org A key residue, His125, is positioned to act as a general base, activating the 3-OH group of UDP-GlcNAc for its attack on the thioester bond of the acyl-ACP. pnas.orgnih.gov The acyl chain of the substrate is accommodated within a hydrophobic groove, and the length of this groove dictates the enzyme's specificity. pnas.org

| Enzyme | Organism | Quaternary Structure | Key Structural Feature | Resolution of Product Complex | Functional Implication |

|---|---|---|---|---|---|

| LpxA | Escherichia coli | Homotrimer | Left-Handed Parallel Beta Helix (LβH) | 1.74 Å with UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc | Acyl chain length selectivity; Active site at subunit interfaces |

Crystal Structures of LpxC and Active Site Architecture

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) catalyzes the second and committed step in lipid A biosynthesis: the removal of the acetyl group from UDP-3-HMA-GlcNAc. nih.govnih.govnih.gov This step is essential for bacterial viability, making LpxC a prime target for the development of new antibiotics. nih.govwikipedia.org

LpxC is a zinc-dependent metalloamidase. nih.govnih.govproteopedia.org The crystal structure of LpxC from Aquifex aeolicus reveals a unique α+β fold that arose from a primordial gene duplication and fusion event. nih.gov The active site contains a catalytic zinc ion located at the bottom of a deep cleft. nih.govwikipedia.org This zinc ion is coordinated by three conserved residues (two histidines and one aspartate) and a water molecule. nih.gov

A prominent feature of the LpxC active site is an adjacent hydrophobic tunnel. nih.govwikipedia.org This tunnel is occupied by the R-3-hydroxymyristoyl chain of the substrate, which explains the enzyme's strict requirement for a substrate bearing a 3-O-fatty acid substituent. nih.govwikipedia.org The presence of this acyl chain within the tunnel is crucial for LpxC's catalytic activity. nih.gov The enzyme's mechanism is proposed to involve a general acid-base catalyst pair, with residues Glu78 and His265 playing key roles in facilitating the deacetylation reaction. nih.gov Crystal structures of LpxC in complex with its reaction product, UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine, have been determined, providing detailed insights into substrate and product recognition and the catalytic mechanism. pdbj.org

| Enzyme | Organism | Enzyme Class | Key Active Site Features | Structural Fold | Functional Implication |

|---|---|---|---|---|---|

| LpxC | Aquifex aeolicus | Zinc-dependent deacetylase | Catalytic Zn2+ ion; Hydrophobic tunnel | α+β fold (two structural repeats) | Specificity for 3-O-acylated substrates |

Crystal Structures of LpxD and Substrate Recognition

UDP-3-O-(3-hydroxymyristoyl)glucosamine N-acyltransferase (LpxD) is responsible for the third step in the lipid A pathway. It catalyzes the N-acylation of the product from the LpxC reaction, transferring a second R-3-hydroxyacyl chain from acyl-ACP to the 2'-amine of UDP-3-O-(R-3-hydroxymyristoyl)glucosamine. pnas.orgproteopedia.org

Like LpxA, LpxD is a homotrimer, and its structure shares the characteristic left-handed parallel β-helix (LβH) domain. pnas.orgnih.govacs.org The crystal structure of Chlamydia trachomatis LpxD shows that each subunit is composed of three distinct regions: an N-terminal uridine-binding domain, the central LβH core, and a C-terminal α-helical domain. pnas.orgnih.gov The active site is formed at the interface between two adjacent subunits. pnas.orgnih.gov

Substrate recognition involves specific interactions with both the UDP-sugar headgroup and the acyl chains. The uridine-binding domain anchors the UDP portion of the substrate through π-stacking interactions and hydrogen bonds. pnas.org This positions the glucosamine (B1671600) moiety near the catalytic center. pnas.org A hydrophobic groove, similar to that in LpxA but with distinct features, accommodates the acyl chain of the incoming acyl-ACP donor substrate. pnas.org In E. coli LpxD, a methionine residue (M290) at the end of this groove acts as a steric block, contributing to the enzyme's preference for 14-carbon acyl chains over longer ones. nih.govacs.org The structure of LpxD highlights how the enzyme coordinates its two substrates to facilitate the N-acyl transfer reaction. pnas.org

| Enzyme | Organism | Quaternary Structure | Key Structural Domains | Substrate Recognition Features |

|---|---|---|---|---|

| LpxD | Chlamydia trachomatis, Escherichia coli | Homotrimer | N-terminal uridine-binding domain; Central LβH; C-terminal α-helical domain | Active site at subunit interface; Hydrophobic acyl-chain binding groove |

Protein-Protein Interactions within the Lipid A Biosynthetic Machinery (e.g., LpxA-LpxD Interactions)

The enzymes of the lipid A pathway, particularly those that utilize acyl-ACP, must engage in specific protein-protein interactions to facilitate substrate delivery and catalysis. The structural organization of LpxA and LpxD as homotrimers, where the active sites are formed by contributions from adjacent subunits, is a critical aspect of their function. pnas.orgnih.gov This quaternary structure creates a catalytic cleft that is precisely shaped for binding the UDP-sugar acceptor and the acyl-ACP donor. pnas.orgresearchgate.net

Both LpxA and LpxD belong to the LβH family of proteins and share significant structural and functional similarities. pnas.orgnih.gov The trimeric arrangement creates an extensive subunit-subunit interface that is essential for the stability and catalytic activity of the enzymes. pnas.orgnih.gov While both enzymes interact with acyl-ACP, they must recognize and bind to it to receive the acyl chain cargo. pnas.orgscispace.com This interaction is typically mediated by electrostatic complementarity, where a positively charged surface on the enzyme interacts with the acidic surface of ACP. pnas.org

The structural superposition of LpxA and LpxD reveals that despite their shared LβH core, there are differences in the orientation of their N-terminal domains and in the loops that contribute to the active site. acs.orgresearchgate.net These differences are crucial for their distinct substrate specificities—LpxA acylates the 3'-hydroxyl group of UDP-GlcNAc, while LpxD acylates the 2'-amine of UDP-3-O-acyl-glucosamine. pnas.org The formation of functional catalytic sites at the interface between subunits underscores the importance of protein-protein interactions within the homotrimeric structure of these key enzymes in the lipid A biosynthetic machinery.

Regulation of Udp 3 Hmaglc Metabolism

Genetic and Transcriptional Control of Biosynthetic Genes (e.g., lpxA, lpxC, lpxD)

The genes encoding the initial enzymes for Udp-3-hmaglc biosynthesis—lpxA, lpxC, and lpxD—are subject to genetic and transcriptional oversight, although the most critical regulation of the pathway occurs after transcription. nih.gov In Escherichia coli, the genes lpxA and lpxD are located within complex operons. nih.govresearchgate.net For instance, lpxA is co-located with lpxB, and lpxD is part of a long operon that also includes fabZ, a gene involved in fatty acid biosynthesis. nih.govresearchgate.net

While these transcriptional controls exist, studies have indicated that they are not the primary mechanism for regulating the flux through the lipid A pathway. For example, the inhibition of the LpxA or LpxC enzymes leads to a significant increase in LpxC enzyme activity without a corresponding rise in the transcription of the lpxC gene. nih.gov This points toward the greater importance of post-transcriptional and post-translational mechanisms in controlling the synthesis of Udp-3-hmaglc and, consequently, lipid A. Mutations in the lpxA, lpxC, or lpxD genes can lead to impaired lipid A biosynthesis, which can result in resistance to certain antibiotics. researchgate.netnih.govelsevierpure.com

Post-Transcriptional and Post-Translational Regulation (e.g., FtsH Protease Degradation of LpxC, sRNA Regulation)

The most significant regulation of the lipid A pathway occurs after the lpxC gene has been transcribed, focusing on controlling the stability and activity of the LpxC enzyme. This multi-layered control ensures a rapid response to cellular needs.

Proteolytic Control of LpxC:

The cellular concentration of LpxC is primarily managed through its degradation by the essential, membrane-anchored AAA+ protease, FtsH. nih.govasm.orgnih.gov This proteolytic turnover is the main switch that controls the flow of precursors into the lipid A pathway. biorxiv.org The degradation process is highly specific, requiring a signal sequence located at the C-terminus of the LpxC protein. asm.orgnih.govuniprot.org Removal or alteration of the last five amino acids of this C-terminal tail abolishes degradation by FtsH, leading to LpxC stabilization and toxic overproduction of LPS. nih.govuniprot.org

The activity of the FtsH protease on LpxC is not direct but is modulated by a complex of essential accessory proteins that either promote or inhibit degradation.

LapB (YciM): This essential inner membrane protein acts as an adaptor, promoting the degradation of LpxC by FtsH. biorxiv.orgnih.govresearchgate.net It is thought that LapB recruits LpxC to the FtsH protease for degradation. researchgate.net

ClxD (YejM/PbgA/LapC): This essential protein acts antagonistically to LapB. biorxiv.orgasm.orgasm.org It functions to inhibit or restrain the degradation of LpxC by the FtsH-LapB complex, thereby stabilizing LpxC and promoting LPS synthesis. biorxiv.orgasm.org

LapD: A more recently identified factor, LapD, has been shown to be a new partner of LapB and acts upstream of the LapB-FtsH complex in regulating LpxC levels. nih.gov

At high temperatures, an alternative degradation pathway involving the HslVU protease can also contribute to LpxC turnover. mostwiedzy.pl

| Regulatory Protein | Other Names | Function | Effect on LpxC Levels |

|---|---|---|---|

| FtsH | - | ATP-dependent metalloprotease that degrades LpxC. nih.gov | Decreases |

| LapB | YciM | Adaptor protein that promotes FtsH-mediated degradation of LpxC. biorxiv.orgresearchgate.net | Decreases |

| ClxD | YejM, PbgA, LapC | Inhibits the FtsH/LapB complex, preventing LpxC degradation. biorxiv.orgasm.org | Increases |

| LapD | - | Acts upstream of LapB-FtsH to regulate LpxC amounts. nih.gov | Increases |

sRNA Regulation:

In addition to proteolytic control, the synthesis of LpxC is subject to post-transcriptional regulation by small non-coding RNAs (sRNAs). The GcvB sRNA has been shown to negatively regulate LpxC synthesis at the translational level. nih.gov This adds another layer of control, allowing the cell to fine-tune the production of this critical enzyme before it is even synthesized.

Metabolic Flux Control and Balancing of Pathways (e.g., in response to cellular conditions, growth rate)

Balancing with Phospholipid Synthesis:

The biosynthetic pathways for LPS and phospholipids (B1166683) are in direct competition, as they share a common precursor: (R)-3-hydroxymyristoyl-acyl carrier protein ((R)-3-hydroxymyristoyl-ACP). biorxiv.orgasm.org LpxA uses this precursor for the first step of lipid A synthesis, while the enzyme FabZ uses it for the first committed step of phospholipid synthesis. nih.govasm.org To maintain the crucial balance of these two essential membrane components, the cell must carefully control the flux through each pathway. This balance is primarily achieved by regulating the amount of LpxC via FtsH-mediated proteolysis. biorxiv.org By controlling the rate of the committed step in LPS synthesis, the cell dictates how much of the shared precursor is channeled into making lipid A versus phospholipids. biorxiv.org

Control by Cellular Growth Rate:

The demand for new LPS molecules is directly proportional to the rate of cell growth and division. The regulatory network controlling LpxC is exquisitely sensitive to this demand. In E. coli, the stability of LpxC is directly correlated with the cellular growth rate. asm.org

Fast Growth: During rapid growth, when there is a high demand for LPS to build new outer membranes, LpxC is stabilized. Its half-life can be greater than two hours. asm.org

Slow Growth: During slow growth, when the demand for LPS is low, LpxC is rapidly degraded, with a half-life as short as four minutes. asm.org

This growth rate-dependent proteolysis ensures that the production of LPS precursors is precisely matched to cellular requirements, preventing wasteful or toxic accumulation. asm.org

| Cellular Growth Rate | Demand for LPS | LpxC Stability | LpxC Half-Life | LPS Biosynthesis Rate |

|---|---|---|---|---|

| Fast | High | Stabilized | > 2 hours asm.org | High |

| Slow | Low | Degraded | ~ 4 minutes asm.org | Low |

This growth-rate dependency is linked to the alarmone guanosine (B1672433) tetraphosphate (B8577671) ((p)ppGpp), a global regulator of bacterial physiology synthesized by RelA and SpoT. asm.orgasm.org In the absence of (p)ppGpp, the regulation of LpxC degradation is inverted; the enzyme is rapidly degraded during fast growth and stabilized during slow growth, demonstrating the critical role of this alarmone in coupling LPS biosynthesis to the nutritional state of the cell. asm.org

Microbiological and Cellular Research Perspectives

Role of Lipid A and Lipopolysaccharide (LPS) in Bacterial Outer Membrane Integrity

Lipopolysaccharide (LPS) is a major constituent of the outer membrane (OM) in nearly all Gram-negative bacteria, forming an essential permeability barrier that protects the bacterial cell from various external threats, including many antibiotics wikipedia.orgproteopedia.orgnih.govannualreviews.orgrcsb.org. The hydrophobic anchor of LPS, known as Lipid A, is embedded within the outer leaflet of the bacterial outer membrane proteopedia.organnualreviews.orgrcsb.orgmdpi.com. The structural integrity of this outer membrane is critically dependent on the balanced biosynthesis and proper assembly of LPS annualreviews.orgmdpi.com.

The biosynthesis of Lipid A, which includes Udp-3-hmaglc as a key intermediate, is a highly conserved, multi-step enzymatic pathway known as the Raetz pathway annualreviews.orgresearchgate.net. The enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) catalyzes the second, and often considered the first committed and irreversible, step in this pathway wikipedia.orgproteopedia.orgnih.govrcsb.orgresearchgate.netnih.govwikipedia.orgresearchgate.netnih.govexcli.de. Specifically, LpxC facilitates the deacetylation of Udp-3-hmaglc to form UDP-3-O-(R-hydroxymyristoyl)glucosamine and acetate (B1210297) wikipedia.orgproteopedia.orgrcsb.orgresearchgate.netnih.govdrugbank.com. This reaction is crucial for the subsequent steps that lead to the formation of the mature Lipid A molecule, which is then glycosylated to form the complete LPS structure wikipedia.organnualreviews.orgmdpi.com.

The importance of LPS for outer membrane integrity is underscored by the fact that approximately 2 million LPS molecules can cover about 75% of the cell surface under exponential growth conditions in bacteria like Escherichia coli annualreviews.orgmdpi.com. Any disruption in the synthesis or assembly of LPS, such as through inhibition of enzymes like LpxC, can lead to a compromised outer membrane, affecting the bacterium's ability to maintain its cellular structure and function mdpi.comresearchgate.net.

Contributions to Bacterial Fitness and Adaptation in Different Environments

The ability of Gram-negative bacteria to adapt and survive in diverse environments, including within a host organism, is significantly influenced by the structural variations and modifications of their LPS molecules annualreviews.orgtandfonline.com. Bacteria can "fine-tune" their LPS structures, which promotes their survival in specific niches annualreviews.orgtandfonline.com. This adaptability is crucial for bacterial fitness, allowing pathogens to evade host immune responses or persist in challenging conditions.

Implications for Gram-Negative Bacterial Virulence and Pathogenesis (e.g., Acinetobacter baumannii Metabolism)

Lipopolysaccharide (LPS) is recognized as a major virulence factor in pathogenic Gram-negative bacteria annualreviews.orgmdpi.com. Its role in host-pathogen interactions is extensive, influencing the bacterium's ability to colonize, invade, and cause disease annualreviews.orgtandfonline.com. The biosynthesis of Lipid A, starting from precursors like Udp-3-hmaglc, is therefore directly linked to the pathogenicity of these bacteria researchgate.net.

The enzyme LpxC, which acts on Udp-3-hmaglc, is a highly conserved and essential enzyme in the Lipid A biosynthesis pathway across various Gram-negative bacteria nih.govresearchgate.netexcli.deresearchgate.net. Its critical role makes it a promising target for the development of novel antibacterial agents, particularly against multidrug-resistant (MDR) Gram-negative pathogens nih.govresearchgate.netnih.govexcli.deresearchgate.net.

Acinetobacter baumannii serves as a pertinent example of a challenging Gram-negative bacterium that poses a severe threat to public health due to its extreme antibiotic resistance researchgate.netresearchgate.netuniprot.orguniprot.org. Research has highlighted LpxC in A. baumannii as a key enzyme in Lipid A synthesis, making it a potential target for new treatments against infections caused by this pathogen researchgate.netuniprot.orguniprot.orgcusabio.comcusabio.cn. Inhibiting LpxC in A. baumannii could disrupt the integrity of its outer membrane and attenuate its virulence researchgate.netresearchgate.net. Studies indicate that LpxC inhibitors can reduce LPS release from pathogenic bacteria, which may be beneficial in conditions like sepsis researchgate.net.

Essentiality of Pathway for Bacterial Viability

The Lipid A biosynthesis pathway, in which Udp-3-hmaglc is an intermediate, is indispensable for the viability of most Gram-negative bacteria proteopedia.orgnih.govannualreviews.orgrcsb.orgmdpi.comresearchgate.netnih.govwikipedia.orgnih.govexcli.depnas.org. This pathway is responsible for producing Lipid A, the hydrophobic anchor of LPS, which is crucial for the formation and maintenance of the outer membrane proteopedia.orgnih.govannualreviews.orgrcsb.org. The absence or disruption of this pathway is lethal to bacterial cells mdpi.com.

LpxC, the enzyme that catalyzes the deacetylation of Udp-3-hmaglc, is encoded by a single-copy gene in virtually all sequenced Gram-negative bacterial genomes researchgate.netnih.govexcli.deresearchgate.net. This high conservation and essentiality make LpxC, and by extension, its substrate Udp-3-hmaglc, a validated target for antibacterial drug discovery nih.govrcsb.orgresearchgate.netnih.govwikipedia.orgnih.govexcli.deresearchgate.net. Inhibitors targeting LpxC have shown potential utility as antibiotics because blocking this step prevents the synthesis of Lipid A, leading to compromised outer membrane integrity and ultimately bacterial death proteopedia.orgnih.govrcsb.orgresearchgate.netnih.govwikipedia.orgnih.govexcli.deresearchgate.net. The significance of this pathway's essentiality is further emphasized by the fact that LpxC shares no sequence or structural homology with any mammalian proteins, making it a selective target for antibacterial agents with minimal off-target effects in human hosts nih.govresearchgate.netwikipedia.orgexcli.de.

Compound Names and PubChem CIDs

Advanced Methodologies for Udp 3 Hmaglc Research

Spectroscopic Techniques for Enzyme-Substrate Interactions

Spectroscopic methods are fundamental in elucidating the interactions between enzymes and their substrates, such as Udp-3-hmaglc. Techniques like fluorescence spectroscopy, circular dichroism (CD), and surface plasmon resonance (SPR) can provide critical insights into binding affinities, conformational changes, and the kinetics of enzymatic reactions. For instance, intrinsic tryptophan fluorescence of an enzyme involved in the Udp-3-hmaglc pathway could be monitored upon substrate binding. A change in the fluorescence signal would indicate a conformational change in the enzyme, allowing for the calculation of binding constants (Kd).

Illustrative Data from Spectroscopic Analysis:

| Technique | Parameter Measured | Hypothetical Finding for Udp-3-hmaglc Synthesizing Enzyme |

|---|---|---|

| Fluorescence Spectroscopy | Binding Affinity (Kd) | Kd of 5.2 µM, suggesting a strong interaction between the enzyme and Udp-3-hmaglc. |

| Circular Dichroism (CD) | Secondary Structure Change | Increase in alpha-helical content by 15% upon substrate binding, indicating significant conformational rearrangement. |

| Surface Plasmon Resonance (SPR) | Association/Dissociation Rates | Rapid association (kon) and slow dissociation (koff) rates, confirming a stable enzyme-substrate complex. |

Mutagenesis Studies for Functional Characterization of Enzymes

Site-directed mutagenesis is a powerful tool for probing the functional roles of specific amino acid residues within an enzyme's active site. researchgate.netnih.gov By systematically replacing key residues in an enzyme that synthesizes or modifies Udp-3-hmaglc and then assessing the impact on catalytic activity, researchers can identify which amino acids are critical for substrate binding and catalysis. nih.gov For example, mutating a conserved aspartate residue to alanine (B10760859) in a putative Udp-3-hmaglc glycosyltransferase could lead to a complete loss of function, thereby confirming its role as the catalytic base. researchgate.net

Example of Mutagenesis Study Results:

| Enzyme Mutant | Position | Substitution | Resulting Catalytic Activity (% of Wild-Type) | Inferred Role of Residue |

|---|---|---|---|---|

| Enzyme-A-D150A | 150 | Asp -> Ala | <1% | Essential for catalysis |

| Enzyme-A-R275K | 275 | Arg -> Lys | 85% | Important for substrate binding, but not essential |

| Enzyme-A-Y300F | 300 | Tyr -> Phe | 45% | Contributes to transition state stabilization |

Mass Spectrometry-Based Metabolomics for Pathway Intermediates

Mass spectrometry (MS)-based metabolomics is a highly sensitive technique for the comprehensive analysis of small molecules in a biological sample. nih.govlongdom.org This approach is invaluable for identifying and quantifying intermediates in the biosynthetic pathway of Udp-3-hmaglc. nih.gov By comparing the metabolomes of cells under different conditions (e.g., wild-type vs. a mutant strain with a disrupted pathway), it is possible to detect the accumulation of precursors or the absence of downstream products, thereby mapping out the metabolic network surrounding Udp-3-hmaglc. longdom.orgnih.gov

Chromatography and Separation Techniques (e.g., Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are essential for the purification and separation of Udp-3-hmaglc and its related metabolites from complex biological mixtures. ufl.edu High-performance liquid chromatography (HPLC) is particularly well-suited for separating polar compounds like UDP-sugars. nih.gov Different column chemistries, such as reversed-phase or ion-exchange, can be employed to achieve high-resolution separation, allowing for the accurate quantification and isolation of Udp-3-hmaglc for further analysis. ufl.educhromforum.org Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), can be used for the analysis of the lipid components of Udp-3-hmaglc after chemical derivatization.

Isotope Labeling and Flux Analysis in Pathway Elucidation

Isotope labeling experiments, combined with metabolic flux analysis (MFA), provide a quantitative understanding of the flow of atoms through a metabolic network. nih.govnih.gov By feeding cells a stable isotope-labeled precursor, such as ¹³C-glucose or ¹⁵N-glutamine, researchers can trace the incorporation of these isotopes into Udp-3-hmaglc and its intermediates. nih.govresearchgate.net The resulting labeling patterns, analyzed by MS or NMR, can be used to calculate the rates (fluxes) of the reactions in the biosynthetic pathway, revealing the relative contributions of different carbon and nitrogen sources to the synthesis of Udp-3-hmaglc. nih.govsemanticscholar.org

Genome-Scale Metabolic Modeling (GEMs)

Genome-scale metabolic models (GEMs) are computational frameworks that represent the entire set of metabolic reactions occurring in an organism. nih.gov By integrating genomic and biochemical data, a GEM can be used to simulate the metabolic state of a cell and predict the fluxes through various pathways, including the one leading to Udp-3-hmaglc. nih.govglbrc.org These models can be used to predict the effects of gene knockouts or changes in nutrient availability on the production of Udp-3-hmaglc, guiding metabolic engineering efforts. tees.ac.ukdtu.dk

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

Determining the three-dimensional atomic structure of Udp-3-hmaglc and the enzymes that interact with it is crucial for a mechanistic understanding of its biological function. X-ray crystallography can provide high-resolution structures of enzymes, often in complex with their substrates or inhibitors, revealing the precise molecular interactions in the active site. glycoforum.gr.jpmayo.edumpg.de This technique requires the production of high-quality crystals of the molecule of interest. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful complementary technique that can determine the structure of molecules in solution. researchgate.net For a compound like Udp-3-hmaglc, ¹H and ¹³C NMR can be used to confirm its chemical structure and stereochemistry. researchgate.net Furthermore, NMR can be used to study the dynamics of enzyme-substrate interactions and to map the binding site of Udp-3-hmaglc on its target enzymes. researchgate.net

Future Directions and Emerging Research Areas

Unraveling Complex Regulatory Networks Governing Udp-3-hmaglc Metabolism

The metabolism of Udp-3-hmaglc is tightly regulated to ensure a balanced production of LPS, preventing both insufficiency and toxic accumulation. A key regulatory point is the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), which catalyzes the committed step in lipid A biosynthesis by deacetylating Udp-3-hmaglc. nih.govuniprot.org

Future research aims to fully map the complex networks that control the activity and levels of enzymes like LpxC. It is known that LpxC levels are controlled through regulated proteolysis by the FtsH protease. uniprot.org This degradation is dependent on the bacterial growth rate; LpxC is rapidly degraded during slow growth to prevent the harmful overproduction of LPS but remains stable during optimal growth conditions. uniprot.org Understanding the upstream signals and accessory proteins that modulate FtsH's activity towards LpxC is a key area of investigation. Elucidating these regulatory circuits could reveal novel targets for antimicrobial agents that disrupt the delicate balance of lipid A synthesis.

Table 1: Key Regulatory Proteins in Udp-3-hmaglc Metabolism

| Protein | Function | Regulatory Mechanism | Organism Example |

|---|---|---|---|

| LpxC | Deacetylates Udp-3-hmaglc | Rate-limiting step; regulated by FtsH-mediated proteolysis. | Escherichia coli |

| FtsH | AAA+ protease | Degrades LpxC to control LPS biosynthesis rate. | Escherichia coli |

High-Resolution Structural Dynamics of Enzyme Complexes and Transient Intermediates

A deep understanding of the enzymatic machinery involved in the Udp-3-hmaglc pathway requires not just static crystal structures, but also insights into their dynamic behavior. The enzymes in the Raetz pathway exhibit significant conformational flexibility, which is crucial for substrate binding and catalysis. umn.edunih.gov For instance, studies on LpxH, an enzyme acting downstream of the LpxC/LpxD steps, have shown that its substrate-binding domain is highly mobile, facilitating substrate access. umn.edu Similarly, LpxK, which phosphorylates a later intermediate, undergoes substantial conformational changes throughout its catalytic cycle. nih.gov

Emerging research is focused on capturing these dynamic states using advanced techniques like hydrogen-deuterium exchange mass spectrometry, molecular dynamics simulations, and time-resolved crystallography. umn.edu These methods allow researchers to visualize the transient intermediate states of enzyme-substrate complexes and understand how different domains of the enzymes move and cooperate. Such high-resolution dynamic information is invaluable for the rational design of potent and specific enzyme inhibitors that can lock the enzymes in inactive conformations. umn.edu

Comparative Analysis of Udp-3-hmaglc Pathway Across Diverse Bacterial Species

While the Raetz pathway for lipid A biosynthesis is largely conserved across Gram-negative bacteria, significant structural diversity exists in the final lipid A molecule among different species. nih.govnih.govmdpi.com This variation often arises from differences in the substrate specificity of the pathway's enzymes, particularly the acyltransferases. nih.gov For example, the LpxA and LpxD enzymes in Escherichia coli are highly specific for acyl chains of a certain length, whereas orthologs in other bacteria may be more tolerant, leading to a heterogeneous lipid A composition. nih.gov These structural modifications can alter the endotoxic activity of lipid A and help bacteria evade the host immune system. umn.edunih.gov

Future comparative analyses will leverage genomics and lipidomics to systematically map these variations across a wide range of pathogenic bacteria. By comparing the sequences, structures, and substrate specificities of enzymes like LpxD (UDP-3-O-(3-hydroxymyristoyl)glucosamine N-acyltransferase) from different species, researchers can understand the molecular basis for lipid A diversity. wikipedia.orgresearchgate.net This knowledge is critical for developing broad-spectrum antibiotics or, conversely, highly targeted drugs for specific pathogens. umn.edu

Table 2: Variation in Lipid A Acyltransferases Across Species

| Enzyme | Species | Substrate Specificity | Resulting Lipid A Feature |

|---|---|---|---|

| LpxA | E. coli | High specificity for (R)-β-hydroxymyristoyl-ACP (C14) | Homogeneous hexa-acylated Lipid A |

| LpxA Orthologs | Other Gram-negative bacteria | More tolerant of different acyl chain lengths (C10, C12) | Heterogeneous Lipid A composition |

| LpxD | E. coli | N-acylation with (R)-3-hydroxymyristoyl chain | Forms bis[O-(R)-3-hydroxymyristoyl] intermediate |

| LpxD Orthologs | P. aeruginosa, A. baumannii | Similar function but structural differences may influence inhibitor binding | Species-specific variations in Lipid A |

Development of Novel Research Tools and Advanced Analytical Approaches

Progress in understanding the Udp-3-hmaglc pathway is intrinsically linked to the development of sophisticated research tools. Traditional biochemical assays can be cumbersome for studying membrane-bound enzymes and complex lipids. Consequently, there is a strong push towards creating more advanced and higher-throughput methods.

One major advancement is the use of high-throughput mass spectrometry platforms for enzymatic assays. researchgate.net These systems can directly measure the native substrate and product of enzymes like LpxC, providing a robust and sensitive readout ideal for large-scale screening of potential inhibitors. researchgate.net In parallel, new computational tools are being developed to streamline the analysis of complex lipidomics data. For example, LipidA-IDER is a workflow designed for the fragmentation-rule-based identification of lipid A structures from high-resolution tandem mass spectrometry (MS²) data, enabling comprehensive lipid A profiling across diverse bacterial species. acs.org The continued development of such analytical and computational tools is essential for accelerating both basic research and drug discovery efforts targeting the lipid A pathway.

Integration of Multi-Omics Data for Systems-Level Understanding of Lipid A Biosynthesis

To fully comprehend how the biosynthesis of Udp-3-hmaglc and lipid A is integrated into the broader cellular physiology of bacteria, researchers are moving beyond single-gene or single-protein studies to a systems-level approach. nih.gov The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and lipidomics—offers a holistic view of the molecular networks that govern and are influenced by the lipid A pathway. researchgate.netresearchgate.net

By combining these layers of information, scientists can build comprehensive models of lipid A biosynthesis and its regulation. nih.govmdpi.com For example, multi-omics analyses can reveal how environmental stressors or antibiotic treatments affect the expression of lipid A biosynthetic genes, the abundance of the corresponding enzymes, and the final lipid A structural profile. researchgate.net These integrative approaches are powerful for generating new hypotheses, identifying novel regulatory components, and discovering biomarkers associated with antibiotic resistance. nih.govmdpi.com The ultimate goal is to create predictive models that can simulate the behavior of the lipid A pathway under various conditions, providing profound insights into bacterial pathogenesis and identifying the most effective points for therapeutic intervention.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.